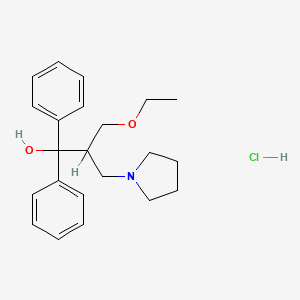
1-(2-Chloroethyl)-3-cyclohex-2-en-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-cyclohex-2-en-1-ylurea is an organic compound that features a urea moiety substituted with a 2-chloroethyl group and a cyclohex-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-cyclohex-2-en-1-ylurea typically involves the reaction of cyclohex-2-en-1-amine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohex-2-en-1-amine} + \text{2-chloroethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-3-cyclohex-2-en-1-ylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted urea derivatives.
Oxidation Reactions: Oxidized products may include urea derivatives with additional oxygen functionalities.
Reduction Reactions: Reduced products include urea derivatives with hydrogenated groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-cyclohex-2-en-1-ylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-cyclohex-2-en-1-ylurea involves its interaction with molecular targets such as DNA or proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of biological processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-cyclohexylurea: Shares structural similarities but lacks the en-1-yl group.
Uniqueness
1-(2-Chloroethyl)-3-cyclohex-2-en-1-ylurea is unique due to the presence of both the chloroethyl and cyclohex-2-en-1-yl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
33082-81-4 |
|---|---|
Molekularformel |
C9H15ClN2O |
Molekulargewicht |
202.68 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-cyclohex-2-en-1-ylurea |
InChI |
InChI=1S/C9H15ClN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h2,4,8H,1,3,5-7H2,(H2,11,12,13) |
InChI-Schlüssel |
UXOUUZMIGNHTRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)








![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
